2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide
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Overview
Description
2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. This ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of 2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide.
4-fluorobenzyl chloride: Another precursor used in the synthesis.
2-amino-5-benzylthiazole: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and bioactivity, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H10FN3OS |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H10FN3OS/c12-8-3-1-7(2-4-8)5-14-10(16)9-6-15-11(13)17-9/h1-4,6H,5H2,(H2,13,15)(H,14,16) |
InChI Key |
ZYQGLOFXNUBVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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